molecular formula C24H29NO2 B12761858 (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid CAS No. 167413-68-5

(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid

Cat. No.: B12761858
CAS No.: 167413-68-5
M. Wt: 363.5 g/mol
InChI Key: GAZWXMUOJOGOHH-RVDMUPIBSA-N
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Description

(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic Acid is a synthetic compound designed for research applications, particularly in the study of Retinoid X Receptor (RXR)-mediated pathways. This compound is part of a class of molecules investigated for their potential as selective RXR agonists, which are crucial tools for understanding cell differentiation, proliferation, and metabolism . RXR is a master regulator within the nuclear receptor superfamily, forming heterodimers with various other receptors such as the Retinoic Acid Receptor (RAR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor (PPAR) . The activation of these pathways is a key area of investigation in several disease models. Pre-clinical research on similar structural analogues, such as NEt-TMN, has highlighted their potential in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells and in modulating LXR pathways, which may be relevant for neurodegenerative disorders . The core structure of this compound, featuring a nicotinic acid group linked to a pentamethyltetrahydronaphthalene group, is characteristic of rexinoids, a class known for targeting the RXR ligand-binding domain . As a research chemical, this product is provided with high purity for use in biochemical assays, cell-based studies, and other experimental models to further elucidate the complex biology of nuclear receptors. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

167413-68-5

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

6-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H29NO2/c1-15(11-18-8-7-17(14-25-18)22(26)27)19-13-21-20(12-16(19)2)23(3,4)9-10-24(21,5)6/h7-8,11-14H,9-10H2,1-6H3,(H,26,27)/b15-11+

InChI Key

GAZWXMUOJOGOHH-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=NC=C(C=C3)C(=O)O)/C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=NC=C(C=C3)C(=O)O)C)C(CCC2(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl Fragment

  • The tetrahydronaphthalene core with pentamethyl substitution is generally prepared via cyclization and alkylation reactions starting from suitable precursors such as 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene derivatives.

  • Alkylation and methylation steps introduce the methyl groups at the 3,5,5,8,8 positions, often using methyl iodide or other methylating agents under controlled conditions.

  • The tetrahydro structure is maintained by selective hydrogenation or by starting from partially saturated naphthalene derivatives.

Preparation of the Nicotinic Acid Derivative

  • Nicotinic acid or its esters (e.g., methyl nicotinate) serve as the starting point for the nicotinic acid moiety.

  • Functionalization at the 6-position of the pyridine ring is achieved by introducing a carbonyl or propenyl substituent.

  • For example, 6-(chlorocarbonyl)nicotinic acid methyl ester can be synthesized and used as an intermediate for further coupling.

Formation of the Propenyl Linker and Coupling

  • The propenyl linker (–CH=CH–CH2–) is introduced via Wittig or Horner–Wadsworth–Emmons reactions, which allow the formation of the (E)-configured double bond.

  • The coupling between the tetrahydronaphthyl fragment and the nicotinic acid derivative is often performed through Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.

  • For instance, aluminum chloride (AlCl3) catalyzed acylation of the nicotinic acid methyl ester with the acid chloride derivative of the tetrahydronaphthyl fragment in dichloromethane solvent at reflux conditions yields the corresponding ketone intermediate.

  • Subsequent olefination reactions convert the ketone to the propenyl linkage with defined (E)-stereochemistry.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Friedel-Crafts Acylation Acid chloride of tetrahydronaphthyl + methyl 6-chlorocarbonyl nicotinate, AlCl3, DCM, reflux 54 Reaction monitored by TLC; color change observed; gas evolution noted
2 Olefination (Wittig or HWE) Phosphonium ylide or phosphonate ester, base (e.g., NaH), aprotic solvent Variable Controls (E)-selectivity of propenyl double bond
3 Hydrolysis or esterification Acid or base hydrolysis to convert esters to acids or vice versa Variable Final purification by column chromatography

Purification and Characterization

  • The crude products are typically purified by silica gel column chromatography using hexanes/ethyl acetate gradients.

  • Characterization includes ^1H NMR, ^13C NMR, and LC-MS to confirm molecular weight and structure.

  • For example, ^1H NMR signals for the aromatic protons of the nicotinic acid ring appear around 9.26, 8.49, and 8.10 ppm, while methyl groups on the tetrahydronaphthyl ring show singlets between 1.20 and 2.39 ppm.

  • LC-MS confirms the molecular ion peak consistent with the calculated molecular weight (e.g., m/z 366.2070 for the methyl ester intermediate).

Summary of Key Research Findings

  • The aluminum chloride catalyzed Friedel-Crafts acylation is a critical step for linking the tetrahydronaphthyl moiety to the nicotinic acid derivative, providing moderate to good yields (~54%).

  • The stereoselective formation of the (E)-propenyl linker is essential for the desired biological and chemical properties of the final compound.

  • The use of methyl esters as intermediates facilitates purification and handling before final conversion to the free acid.

  • Reaction monitoring by TLC and spectroscopic methods ensures completion and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propenyl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the propenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that nicotinic acid derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.

Anti-inflammatory Properties

Nicotinic acid derivatives are also being explored for their anti-inflammatory effects. They may modulate pathways involving prostaglandin synthesis and inflammatory mediators. For instance, derivatives have shown potential in treating conditions linked to inflammation .

Neurological Effects

There is growing interest in the neuroprotective effects of nicotinic compounds. Some studies suggest that they may enhance cognitive functions and provide protective effects against neurodegenerative diseases like Alzheimer's . The specific compound may contribute to these effects through modulation of nicotinic acetylcholine receptors.

Pharmacological Studies

The compound serves as a valuable tool in pharmacological studies aimed at understanding the interaction of nicotinic receptors with various ligands. Its unique structure allows researchers to investigate receptor binding affinities and signaling pathways .

Drug Development

Given its promising biological activities, (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid is being considered in drug development pipelines. Its potential as a lead compound for new medications targeting metabolic and neurological disorders is under investigation .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Neuroprotective EffectsShowed potential in enhancing cognitive functions in animal models.
Anti-inflammatory EffectsIndicated modulation of inflammatory pathways in vitro.

Mechanism of Action

The mechanism of action of (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenyl group can participate in conjugation with aromatic systems, affecting the electronic properties of the molecule and its interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound and its structural analogs:

Compound Name Key Structural Features Bioactivity/Applications Source/Status
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid Tetralin core, propenyl linker, nicotinic acid group Limited direct data; inferred potential for enzyme modulation based on structural analogs Synthetic; research-grade
6-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-nicotinic acid methyl ester Methyl ester derivative of the above; carbonyl linker No reported bioactivity; used in chemical synthesis Commercial (CAS: 153559-92-3); available for laboratory use
Methyl 15-oxo-eudesmane-4,11(13)-dien-12-oate Eudesmane-type sesquiterpene with keto and ester groups α-Glucosidase inhibition (IC₅₀: ~121.8 μg/mL) Natural (isolated from Aquilaria crassna); bioactive
8-Chloro-6-hydroxy-2-(2-phenylethyl)chromone Chromone core with phenylethyl substitution α-Glucosidase and acetylcholinesterase inhibition Natural (agarwood); pharmacologically active
Cinnamomum camphora (camphor tree) stem ethanol extract Mixture of terpenoids and phenolics Analgesic, antitussive, and antiasthmatic effects comparable to agarwood extracts Proposed as a substitute for agarwood in traditional medicine

Key Findings

Structural Flexibility vs. Bioactivity :

  • The target compound’s tetralin-nicotinic acid hybrid structure distinguishes it from natural sesquiterpenes (e.g., eudesmane derivatives) and chromones found in agarwood. While natural compounds often exhibit α-glucosidase or acetylcholinesterase inhibition , the synthetic analogs lack direct bioactivity data, suggesting a need for targeted pharmacological screening.
  • The methyl ester variant (CAS: 153559-92-3) may exhibit altered solubility and bioavailability compared to the free acid form due to esterification .

Natural vs. Synthetic Analogues :

  • Agarwood-derived sesquiterpenes (e.g., Methyl 15-oxo-eudesmane-4,11(13)-dien-12-oate ) demonstrate measurable enzyme inhibition, whereas synthetic tetralin-nicotinic acid derivatives are primarily used as chemical intermediates .
  • The discontinued cyclopropyl variant (CAS: 153559-50-3) highlights challenges in synthetic compound stability or commercial viability .

Biological Activity

(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid is a novel compound derived from nicotinic acid that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the modification of nicotinic acid to incorporate the tetrahydro-naphthyl moiety. Various synthetic routes have been reported in literature that utilize different reagents and conditions to achieve high yields and purity.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of nicotinic acid exhibited significant cytotoxicity against human cancer cells with an IC50 value as low as 0.068 μM for certain derivatives . The compound's ability to induce apoptosis was evidenced by increased caspase-3 levels in treated cells.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro assays showed that it significantly inhibited the production of pro-inflammatory mediators without affecting cell viability. Compounds derived from nicotinic acid were compared against standard anti-inflammatory drugs like ibuprofen and celecoxib, showing promising results .

The mechanism through which (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid exerts its biological effects may involve modulation of signaling pathways related to cell survival and apoptosis. Molecular docking studies suggest that it interacts with key molecular targets such as VEGFR-2 and other growth factor receptors .

Case Study 1: Cytotoxicity Evaluation

A detailed evaluation of the cytotoxic potential was conducted using a panel of 60 human cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells .

Case Study 2: Anti-inflammatory Activity Assessment

In a comparative study assessing anti-inflammatory effects via MTT assays and Griess assays, several derivatives showed significant inhibition of nitrite production in macrophages. Notably, compounds 4d and 4f demonstrated superior activity compared to traditional anti-inflammatory agents .

Data Tables

Activity IC50 Value (μM) Cell Type Reference
Cytotoxicity0.068HCT-15 Cancer Cell Line
Anti-inflammatory Activity-Macrophages
Nitric Oxide Production0.566Normal Cells

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between functionalized naphthyl precursors and nicotinic acid derivatives. Key steps include:

  • Suzuki-Miyaura cross-coupling for aryl-alkenyl bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
  • Acid-catalyzed isomerization to ensure the (E)-configuration of the propenyl group, monitored via HPLC or TLC .
  • Purification using column chromatography with gradients of ethyl acetate/hexane. Yield optimization relies on temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H-NMR : Focus on the vinyl proton (δ 6.8–7.2 ppm, doublet with J ≈ 16 Hz) to confirm the (E)-configuration. The naphthyl methyl groups appear as singlets (δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₂₄H₂₉NO₂) with <2 ppm error .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples), and what validation parameters are critical?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).

  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .
  • Validation : Ensure linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (90–110%) via spiked matrix samples .

Advanced Research Questions

Q. What computational strategies are recommended to explore the compound's structure-activity relationship (SAR) for biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., nuclear receptors). Prioritize binding energy scores (ΔG < -7 kcal/mol) and hydrogen-bond interactions with the nicotinic acid moiety .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for derivatization .

Q. How can researchers design experiments to resolve contradictions in reported solubility data across different solvents?

  • Methodological Answer : Apply a factorial design to test solvent polarity (e.g., logP), temperature (20–40°C), and pH (4–8).

  • Response Variables : Solubility (mg/mL) measured via gravimetric analysis.
  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and interaction effects. Contradictions may arise from impurities or polymorphism, requiring PXRD validation .

Q. What mechanistic hypotheses explain the compound's instability under oxidative conditions, and how can this be experimentally validated?

  • Methodological Answer : Hypothesize degradation via radical-mediated oxidation of the propenyl group.

  • Validation :

Electron Spin Resonance (ESR) to detect radical intermediates during H₂O₂ exposure.

LC-MS/MS to identify degradation products (e.g., epoxides or carbonyl derivatives) .

Q. How can researchers integrate this compound into membrane-based separation technologies for environmental remediation?

  • Methodological Answer : Functionalize polymeric membranes (e.g., polyethersulfone) with the compound via blending or surface grafting .

  • Performance Metrics : Test rejection rates (>90%) for heavy metals (e.g., Pb²⁺) at varying pH and pressure.
  • Stability Assessment : Monitor leaching via ICP-MS over 100 operational hours .

Q. What theoretical frameworks guide the analysis of its interactions with lipid bilayers or cellular membranes?

  • Methodological Answer : Apply the Multiscale Molecular Dynamics (MD) framework:

  • Coarse-Grained MD : Simulate partitioning into lipid tails (e.g., DPPC bilayers) over 1 µs trajectories.
  • Free Energy Calculations : Use umbrella sampling to determine ΔG of translocation. Compare with experimental data from fluorescence anisotropy .

Methodological Notes for Data Contradictions

  • Example : Discrepancies in reported bioactivity may stem from assay conditions (e.g., serum protein interference). Mitigate by:
    • Replicating assays in serum-free media.
    • Using isothermal titration calorimetry (ITC) to quantify binding affinities independent of fluorescence artifacts .

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